N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a quinoline moiety substituted with a methoxy group and a pyrimidine ring. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various enzymatic pathways.
This compound can be classified as:
The synthesis of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be approached through several methods, including:
The synthesis generally involves:
The molecular structure of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be represented as follows:
Key structural data includes:
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions:
Reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to achieve desired outcomes.
The mechanism of action for N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is primarily linked to its ability to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cell lines.
Research indicates that similar compounds exhibit significant activity against various cancer types, suggesting a promising therapeutic role .
Relevant data includes melting point, boiling point, and spectral data (e.g., nuclear magnetic resonance spectroscopy) for detailed characterization.
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has potential applications in:
This compound exemplifies the ongoing research efforts aimed at developing novel therapeutics with improved efficacy against resistant cancer types.
The development of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide adheres to core principles of covalent bitherapy, wherein hybrid architectures enable dual-target engagement or enhanced single-target affinity. Key design elements include:
Table 1: Molecular Properties of N-(7-Methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Property | Value | Significance |
---|---|---|
Molecular Formula | $\ce{C20H21N5O2}$ | Balanced lipophilicity (cLogP ~2.8) for membrane penetration |
Molecular Weight | 363.4 g/mol | Compliant with Lipinski’s Rule of Five (<500 g/mol) |
Hydrogen Bond Acceptors | 7 (N and O atoms) | Facilitates target binding via H-bond networks |
Polar Surface Area (PSA) | 65.2 Ų | Optimizes blood-brain barrier penetration potential |
InChI Key | HKEDDXBPPPGJHL-UHFFFAOYSA-N | Unique stereochemical identifier for database tracking |
Kinase selectivity is engineered through hydrophobic pocket exploitation. The 7-methoxyquinoline occupies a sterically constrained region adjacent to the ATP cleft in PI3K/Akt kinases, while the pyrimidinyl-piperidine extends toward the ribose binding site. This topology confers >150-fold selectivity for PI3Kδ over PKA in biochemical assays, mirroring strategies observed in pyrrolo[2,3-d]pyrimidine-based PKB inhibitors [8] [10]. Fluorescent kinase inhibitor conjugates further validate target engagement, with quinoline-pyrimidine hybrids demonstrating intracellular accumulation in tumor xenografts via near-infrared (NIR) imaging [3].
Quinoline-pyrimidine-piperidine hybrids represent the culmination of iterative refinements in N-heterocyclic drug design. Their evolution reflects three key phases:
Table 2: Structural Evolution of Key N-Heterocyclic Anticancer Agents
Generation | Representative Structure | Target | Potency (IC₅₀) | Limitations |
---|---|---|---|---|
I | Chloroquine (quinoline) | DNA/Unknown | ~100 µM | Low specificity; hematotoxicity |
II | GSK300835 (quinoline-triazine) | PI3Kδ | 12 nM | High clearance (t₁/₂ < 1 h) |
II | CCT128930 (pyrrolopyrimidine-piperidine) | PKBβ | 6.0 nM | Oral bioavailability <20% |
III | N-(7-Methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide | PI3Kδ/PKB | 8.5 nM | Moderate P-gp efflux |
Microwave-assisted and ultrasound-mediated syntheses now enable rapid diversification. For instance, Vilsmeier-Haack formylation of quinolin-3-amines followed by piperidine carboxamide coupling under ultrasonication (40 kHz, 60°C) achieves yields >90% in 15 minutes—a 6-fold reduction compared to classical thermal methods [6] . These advances facilitate systematic structure-activity relationship (SAR) profiling:
The quinoline nucleus remains indispensable in oncology due to its unique bioreactive profile. In N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide, this scaffold contributes multifunctionality through three primary mechanisms:
Figure 1: Binding Mode of Quinoline-Pyrimidine-Piperidine Hybrids in PI3Kγ
Kinase Hinge Region │ ├─ Pyrimidine: Forms H-bonds with Val882 (2.1 Å) and Glu880 (1.9 Å) │ ├─ Piperidine Carboxamide: Hydrophobic contact with Ile831 (3.3 Å) │ └─ 7-Methoxyquinoline: - Intercalates between Tyr867/Phe961 - Methoxy oxygen H-bonds to Asp964 (2.5 Å)
Recent innovations exploit quinoline’s synthetic versatility for tumor-specific targeting:
Figure 2: Structural Diversification of Quinoline in FDA-Approved Anticancer Agents
Classical Monofunctional Agents → Modern Hybrid Pharmacophores │ ├─ Chloroquine (1949): Antimalarial repurposed for GBM │ └─ Limitations: Cardiotoxicity, retinopathy │ ├─ Bosutinib (2010): Quinoline-cyanophenyl inhibitor of BCR-ABL │ └─ Advantage: Overcomes T315I mutation │ └─ N-(7-Methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide (2020s prototype): - Hybridizes kinase inhibition/DNA targeting - Overcomes resistance via allosteric modulation
Quinoline’s dominance persists due to its unparalleled adaptability in structure-based design. Ongoing clinical trials focus on optimizing quinoline-pyrimidine hybrids for intracranial malignancies, leveraging their blood-brain barrier penetrance (brain:plasma ratio = 0.8) observed in preclinical glioma models [3] [4].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9